

Comparative Spectroscopic Analysis for the Structural Confirmation of 2-(BenzylOxy)butanal

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Compound of Interest

Compound Name: 2-(BenzylOxy)butanal

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A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of **2-(BenzylOxy)butanal** through comparative spectroscopic analysis. This document provides an objective comparison with structural alternatives, supported by experimental data and detailed methodologies.

This guide presents a comprehensive spectroscopic analysis for the structural confirmation of **2-(BenzylOxy)butanal**. Through a comparative study with analogous compounds—2-butoxybenzaldehyde, 2-hydroxybutanal, and benzaldehyde—this document outlines the key distinguishing features in their respective Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. The provided experimental protocols and data are intended to serve as a practical resource for the unambiguous identification and characterization of **2-(BenzylOxy)butanal** in a laboratory setting.

Spectroscopic Data Comparison

The structural confirmation of **2-(BenzylOxy)butanal** relies on the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data for **2-(BenzylOxy)butanal** and its structural alternatives.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	2-(Benzyoxy)butanal (Expected)	2-Butoxybenzaldehyde	2-Hydroxybutanal	Benzaldehyde
C-H (aromatic)	~3100-3000	~3100-3000	-	~3080-3000[1]
C-H (aliphatic)	~2960-2850	~2960-2850	~2970-2850	-
C-H (aldehyde)	~2820 and ~2720	~2820 and ~2720	~2830 and ~2720	~2880-2650[1]
C=O (aldehyde)	~1730	~1685	~1725	~1700[1]
C-O (ether)	~1100	~1240	-	-
O-H (alcohol)	-	-	~3400 (broad)	-

Table 2: ^1H NMR Spectroscopy Data (δ , ppm)

Proton Environment	2-(Benzyoxy)butanal (Expected)	2-Butoxybenzaldehyde	2-Hydroxybutanal	Benzaldehyde
Aldehyde (-CHO)	~9.7 (d)	~10.4 (s)	~9.6 (d)	~10.0 (s)[2]
Aromatic (Ar-H)	~7.3 (m)	~7.0-7.8 (m)	-	~7.5-7.9 (m)[2]
Benzyllic (-OCH ₂ Ar)	~4.6 (s)	-	-	-
Methine (-CH(O)-)	~3.6 (m)	-	~4.1 (m)	-
Methylene (-CH ₂ -)	~1.7 (m)	~1.5-1.8 (m)	~1.6 (m)	-
Methyl (-CH ₃)	~0.9 (t)	~1.0 (t)	~1.0 (t)	-
Alkoxy (-OCH ₂ -)	-	~4.1 (t)	-	-
Hydroxyl (-OH)	-	-	Variable (broad s)	-

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon Environment	2- (Benzyoxy)butanal (Expected)	2- Butoxybenzaldehyde	2- Hydroxybutanal	Benzaldehyde
Aldehyde (C=O)	~204	~192	~205	~192
Aromatic (Ar-C)	~127-138	~121-161	-	~129-137
Benzyllic (-OCH ₂ Ar)	~73	-	-	-
Methine (-CH(O)-)	~82	-	~75	-
Methylene (-CH ₂ -)	~25	~31, 19	~28	-
Methyl (-CH ₃)	~11	~14	~10	-
Alkoxy (-OCH ₂ -)	-	~69	-	-

Table 4: Mass Spectrometry Data (m/z)

Ion	2- (Benzyoxy)butanal (Expected)	2- Butoxybenzaldehyde	2- Hydroxybutanal	Benzaldehyde
Molecular Ion [M] ⁺	178	178	88	106
Major Fragments	91 (tropylium ion), 107, 149	121, 93, 65	70, 59, 43	105, 77, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and are intended to be adaptable to specific instrumentation.

Infrared (IR) Spectroscopy

Instrumentation: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an iD7 Attenuated Total Reflectance (ATR) accessory.[\[3\]](#)[\[4\]](#)

Procedure:

- Instrument Startup: Power on the instrument and the connected computer. Launch the OMNIC software and verify the instrument connection.[\[3\]](#)
- Background Collection: Ensure the ATR crystal is clean. Clean the crystal with a soft cloth dampened with isopropanol and allow it to dry completely. Collect a background spectrum with the cleaned crystal exposed to air.[\[3\]](#)[\[5\]](#)
- Sample Analysis:
 - For liquid samples, place a small drop of the neat liquid directly onto the center of the ATR crystal.
 - For solid samples, place a small amount of the powder on the crystal and apply pressure using the self-leveling pressure tip to ensure good contact.[\[3\]](#)
- Data Acquisition: Collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.[\[6\]](#)[\[7\]](#)

Procedure:

- Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

• Instrument Setup:

- Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
- Place the sample in the instrument's autosampler or manually insert it into the magnet.[\[6\]](#)

• Data Acquisition:

- The instrument software (e.g., TopSpin) is used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[7\]](#)
- Acquire the ^1H NMR spectrum using standard pulse sequences.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

• Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

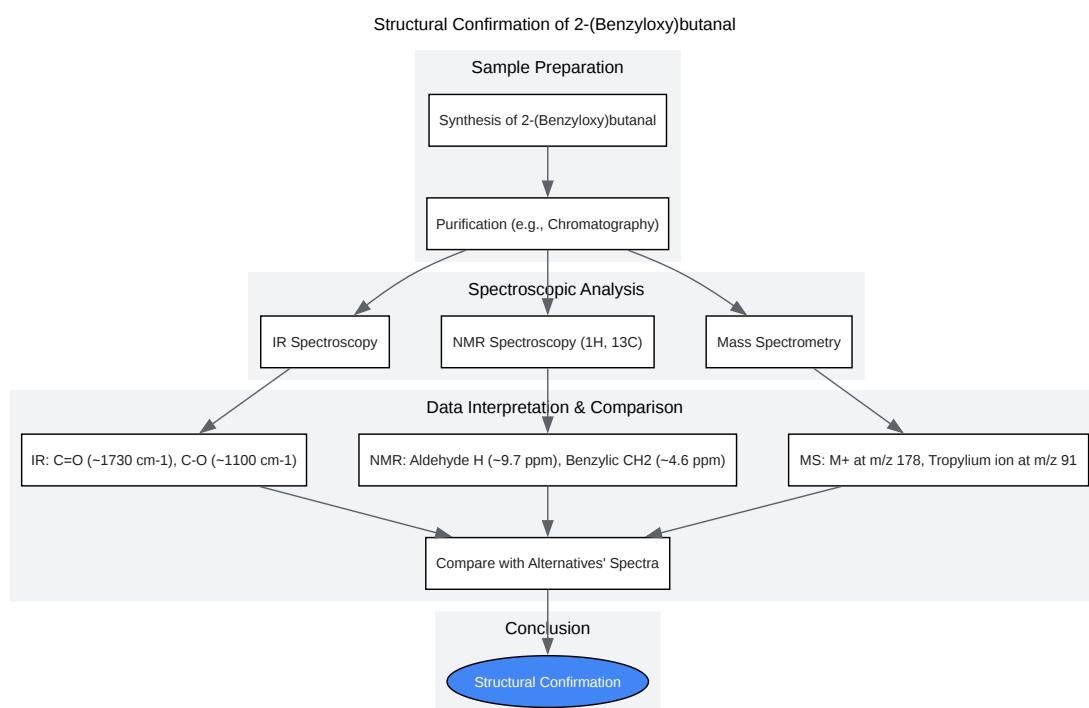
Instrumentation: Agilent Gas Chromatograph (GC) coupled with a Mass Selective Detector (MSD).[\[8\]](#)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument Setup:
 - Set the GC oven temperature program to ensure separation of the analyte from any impurities.
 - Set the injector temperature and transfer line temperature to ensure vaporization of the sample without degradation.
 - The MS is typically operated in Electron Ionization (EI) mode.[\[8\]](#)
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - As the compound elutes from the GC column, it enters the MS ion source where it is fragmented and analyzed.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and structural features of the compound.

Structural Confirmation Workflow

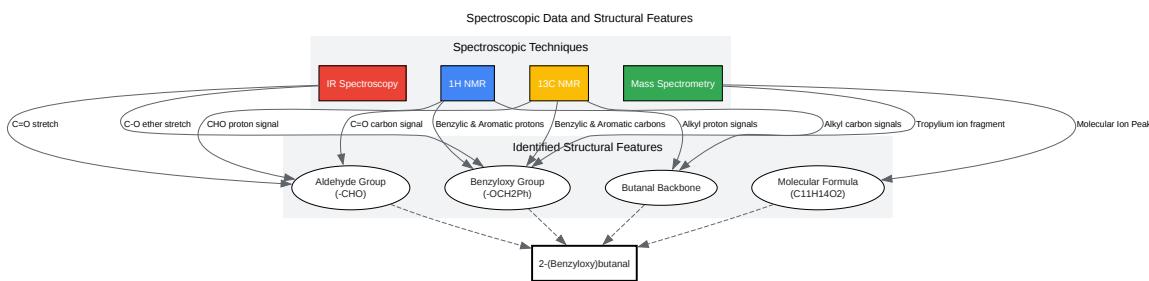
The following diagram illustrates the logical workflow for the structural confirmation of **2-(Benzylxy)butanal** using the discussed spectroscopic methods.

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Caption: Workflow for the structural confirmation of **2-(BenzylOxy)butanal**.

Signaling Pathways and Logical Relationships

The structural elucidation process relies on a logical progression of experiments and data analysis. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features they help to identify.



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Caption: Logical relationships between spectroscopic data and structural features.

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